Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate

Description

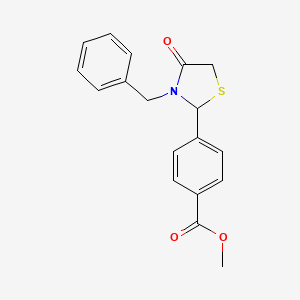

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-22-18(21)15-9-7-14(8-10-15)17-19(16(20)12-23-17)11-13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGQEERJQFLNLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331906 | |

| Record name | methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669867 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

326879-87-2 | |

| Record name | methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature . This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The presence of sulfur and nitrogen atoms in the ring enhances its binding affinity to biological targets .

Comparison with Similar Compounds

Key Observations:

Thioxo substitution at C2 (e.g., ) may alter redox properties and hydrogen-bonding capacity compared to the 4-oxo group. Benzothiazole fusion (e.g., ) introduces additional aromaticity, possibly enhancing binding to hydrophobic enzyme pockets.

Biological Activity: Thiazolidinones with benzothiazole substituents (e.g., ) demonstrate MMP inhibitory activity, attributed to interactions with zinc ions in enzyme active sites. Quinoline-piperazine hybrids (e.g., ) lack thiazolidinone cores but exhibit activity via intercalation or receptor antagonism, highlighting divergent mechanisms.

Yield and Purity Considerations:

- Thiazolidinone syntheses often achieve moderate yields (60–80%) due to side reactions during cyclization .

- Quinoline derivatives (e.g., ) report higher yields (>85%) owing to optimized coupling protocols.

Physicochemical and Spectroscopic Data

Biological Activity

Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C18H17NO3S

- Molecular Weight: 327.4 g/mol

- CAS Number: 326879-87-2

This compound features a thiazolidine ring, which is known for its role in various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against a range of bacterial and fungal pathogens. Studies indicate that derivatives of thiazolidine compounds exhibit significant antimicrobial activity.

Case Study:

A study evaluating various thiazolidine derivatives demonstrated that compounds similar to this compound showed effective inhibition against bacteria such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL .

| Pathogen | MIC (μmol/mL) |

|---|---|

| Escherichia coli | 10.7 |

| Klebsiella pneumoniae | 15.0 |

| Staphylococcus aureus | 21.4 |

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. The thiazolidine moiety is known to interact with various molecular targets involved in cancer progression.

Mechanism of Action:

The mechanism involves the modulation of specific pathways related to cell proliferation and apoptosis. For instance, certain thiazolidine derivatives have been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting Bcl-2 proteins .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases.

Research Findings:

Studies have indicated that thiazolidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, providing a basis for their use in treating inflammatory conditions .

Comparison with Related Compounds

The biological activity of this compound can be compared with other thiazolidine derivatives:

| Compound | Activity | Notes |

|---|---|---|

| Thiazolidine-2,4-dione | Antidiabetic | Known for enhancing insulin sensitivity |

| Thiazolidine-4-one | Antimicrobial, Anticancer | Exhibits significant cytotoxic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.